Adamantane-2-carbohydrazide
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Overview
Description
Adamantane-2-carbohydrazide is a derivative of adamantane, a highly symmetrical polycyclic hydrocarbon. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in medicinal chemistry. This compound has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Adamantane-2-carbohydrazide can be synthesized through the reaction of adamantane-2-carboxylic acid with hydrazine hydrate. The process typically involves the following steps:
Formation of Adamantane-2-carboxylic Acid: Adamantane is first oxidized to form adamantane-2-carboxylic acid.
Reaction with Hydrazine Hydrate: The carboxylic acid is then reacted with hydrazine hydrate under reflux conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions: Adamantane-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation Products: Hydrazones and other oxidized derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted adamantane derivatives.
Scientific Research Applications
Adamantane-2-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential in anticancer therapies due to its ability to inhibit tumor cell proliferation.
Industry: Adamantane derivatives, including this compound, are used in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of adamantane-2-carbohydrazide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts bacterial cell walls and inhibits essential enzymes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins
Comparison with Similar Compounds
Adamantane-2-carbohydrazide can be compared with other adamantane derivatives such as:
Adamantane-1-carbohydrazide: Similar in structure but differs in the position of the hydrazide group.
Adamantane-2-carboxylic Acid: The precursor to this compound, lacking the hydrazide group.
Adamantane-1-carboxylic Acid: Another precursor with the carboxylic acid group at a different position
Uniqueness: this compound stands out due to its specific hydrazide functional group at the 2-position, which imparts unique chemical reactivity and biological activity compared to other adamantane derivatives .
Properties
IUPAC Name |
adamantane-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c12-13-11(14)10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCWVYCZEHVIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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